
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride, is not directly mentioned in the provided papers. However, these papers discuss various cyclohexane derivatives and their synthesis, which can provide insights into the chemical behavior and properties of structurally related compounds. For instance, the synthesis of cyclohexane carboxylates with different substituents has been reported, which may share similarities with the target compound in terms of reactivity and synthesis pathways .
Synthesis Analysis
Several papers describe the synthesis of cyclohexane derivatives. For example, the synthesis of 4-hydroxycyclohexane-1-carboxylic acid involved characterizing the structure using mass spectrometry and comparing it with authentic samples . Another study reported the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, which provides insights into the reactivity of cyclohexane carboxylates under electrochemical conditions . Additionally, the synthesis of various cyclohexane derivatives through reactions such as cycloamination and three-component condensation has been described, which could be relevant to the synthesis of Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride .
Molecular Structure Analysis
The molecular structures of cyclohexane derivatives have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of a hydrodimer with cyclohexyl rings was confirmed by X-ray crystallography , and the molecular structure of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined using NMR and X-ray analysis . These studies highlight the importance of these techniques in confirming the molecular structure of cyclohexane derivatives, which would be applicable to the target compound as well.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving cyclohexane derivatives. The electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate is an example of a reaction under stereoelectronic control . Another study discusses the analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, which were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides . These reactions provide a basis for understanding the types of chemical transformations that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be inferred from their molecular structures and the conditions under which they are synthesized. For example, the stereochemistry of the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be under kinetic control, which affects the physical properties of the resulting isomers . The crystal structures of compounds such as methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate provide information on the conformation of the cyclohexane rings, which is important for understanding the compound's physical properties .
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride, a structurally related compound to Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, is used in various chemical reactions including dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).
Synthesis and Applications in Medicinal Chemistry
- The compound has been studied for its potential in synthesizing platinum(IV) carboxylates, carbonates, and carbamates, with applications in creating orally active antitumor agents (Giandomenico et al., 1995).
Organic Synthesis
- It is involved in the synthesis of highly functionalized cyclopentane, showcasing its utility in creating optically active compounds (Yakura et al., 1999).
Photochemistry
- The compound participates in photochemical reactions, such as photocyclization, demonstrating its significance in the study of photochemistry (Anklam, Lau, & Margaretha, 1985).
Synthesis of Amino Acids
- Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride is also instrumental in synthesizing amino acids like 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are valuable in biochemical research (Avenoza et al., 1999).
Catalytic Hydrogenation
- It is used in the catalytic hydrogenation of organic acids, which is a critical process in organic synthesis and industrial chemistry (Z. Bin, 2010).
Crystal Structure Analysis
- The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular conformations and interactions (Rao et al., 1999).
Carbonium Ion Studies
- Research on its related compounds contributes to understanding the behavior of carbonium ions, which is crucial in the field of physical organic chemistry (Olah et al., 1967).
Antinociceptive Properties
- Derivatives of this compound have been explored for their antinociceptive activities, indicating its potential in the development of pain-relief medications (Kirillov et al., 2015).
Photo-induced Addition Reactions
- The compound is significant in photo-induced addition reactions, offering a pathway to synthesize various organic compounds (Leong et al., 1973).
Propiedades
IUPAC Name |
methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h6-7H,2-5H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQRBXZHGYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
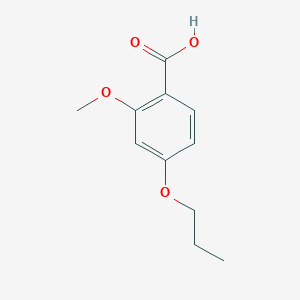
![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
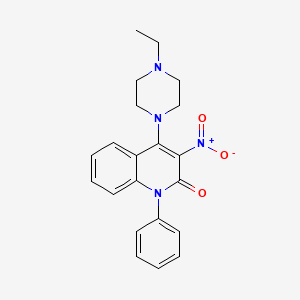
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
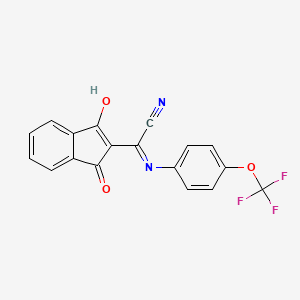
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
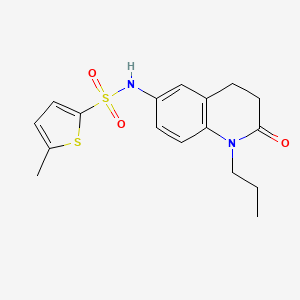
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
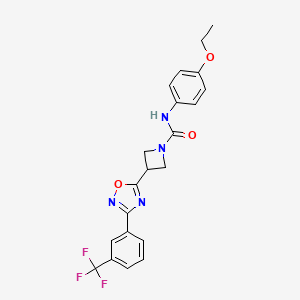
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)